1,5-Naphthalenedisulfonic acid

Description

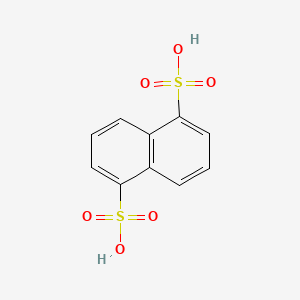

Environmental Pollutant; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGVFVZDVNBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046982 | |

| Record name | 1,5-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-04-9 | |

| Record name | 1,5-Naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armstrong's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Naphthalenedisulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8FPK78470 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,5-Naphthalenedisulfonic acid synthesis mechanism and kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-naphthalenedisulfonic acid, a crucial intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. The document details the underlying synthesis mechanism, explores the kinetic and thermodynamic considerations that govern the reaction's outcome, and presents detailed experimental protocols.

Core Synthesis Mechanism

The industrial production of this compound is achieved through the direct sulfonation of naphthalene (B1677914). This reaction is a classic example of electrophilic aromatic substitution, where sulfur trioxide (SO₃), the active sulfonating agent typically derived from fuming sulfuric acid (oleum), attacks the electron-rich naphthalene ring system.

The synthesis is a two-step process:

-

Monosulfonation of Naphthalene: The initial reaction of naphthalene with a sulfonating agent leads to the formation of a monosulfonated naphthalene derivative.

-

Disulfonation of Monosulfonated Naphthalene: The second sulfonic acid group is then introduced onto the monosulfonated ring to yield naphthalenedisulfonic acid.

The regioselectivity of this second sulfonation is critical for obtaining the desired 1,5-isomer.

Step 1: Monosulfonation - A Tale of Two Isomers

The first sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid). The distribution of these products is a classic example of kinetic versus thermodynamic control.

-

Kinetic Control (Low Temperature): At lower temperatures (around 40-80°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid. This is because the transition state leading to the 1-isomer is lower in energy, allowing it to be formed faster. The α-position of naphthalene is more reactive towards electrophilic attack due to the greater stability of the carbocation intermediate, which can be stabilized by resonance involving the adjacent aromatic ring.

-

Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the sulfonation reaction becomes reversible. Under these conditions, the thermodynamically more stable product, naphthalene-2-sulfonic acid, is predominantly formed. The greater stability of the 2-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the peri-hydrogen at the 8-position, which is present in the 1-isomer.

For the synthesis of this compound, the reaction is carried out under kinetic control to maximize the yield of the naphthalene-1-sulfonic acid intermediate.

Step 2: Disulfonation - Directing the Second Attack

Once naphthalene-1-sulfonic acid is formed, the second sulfonation occurs. The initial sulfonic acid group is an electron-withdrawing group, which deactivates the ring to which it is attached towards further electrophilic attack. Consequently, the second sulfonation preferentially occurs on the other, unsubstituted ring.

The substitution on the second ring is directed to the available α- and β-positions (positions 5, 6, 7, and 8). The α-positions (5 and 8) are generally more reactive in naphthalene. However, steric hindrance from the sulfonic acid group at the 1-position disfavors substitution at the 8-position (peri-position). Therefore, the primary products of the disulfonation of naphthalene-1-sulfonic acid are the 1,5-, 1,6-, and 1,7-isomers.

Kinetics and Regioselectivity

While a detailed quantitative kinetic analysis of the disulfonation of naphthalene is not extensively available in the public literature, the distribution of the final products provides significant insight into the reaction's kinetics and regioselectivity.

Studies on the sulfonation of naphthalene-1-sulfonic acid have shown the following approximate isomer distribution under specific conditions:

| Isomer | Percentage Yield |

| This compound | ~58% |

| 1,6-Naphthalenedisulfonic acid | ~32% |

| 1,7-Naphthalenedisulfonic acid | ~10% |

Data from the sulfonation of naphthalene-1-sulfonic acid in 98.5% H₂SO₄ at 25°C.

This distribution highlights the kinetic preference for substitution at the 5-position (an α-position) of the unsubstituted ring. The formation of the 1,6- and 1,7-isomers (β-positions) occurs to a lesser extent. It is important to note that reaction conditions, such as temperature and the concentration of the sulfonating agent, can influence this isomer ratio.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are representative protocols.

Protocol 1: Sulfonation with Oleum (B3057394)

This is a common industrial method.

Methodology:

-

To a stirred solution of 20% oleum (fuming sulfuric acid), slowly add naphthalene at a controlled temperature, typically between 20-35°C.

-

Gradually add 65% oleum and additional naphthalene alternately, maintaining the temperature.

-

After the addition is complete, heat the reaction mixture to 55°C for approximately 6 hours.

-

Cool the reaction mixture and pour it into water.

-

The this compound can be precipitated as the free acid by further cooling or as its disodium (B8443419) salt by the addition of sodium sulfate (B86663) or sodium hydroxide.

-

The precipitate is then collected by filtration and can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Starting Material | Naphthalene |

| Sulfonating Agent | 20% and 65% Oleum |

| Reaction Temperature | 20-35°C (initial), 55°C (heating) |

| Reaction Time | ~6 hours |

| Typical Yield | ~53% (isolated) |

| Primary Byproduct | 1,6-Naphthalenedisulfonic acid |

Protocol 2: Sulfonation in an Inert Solvent

This method can offer better control over the reaction.

Methodology:

-

Dissolve naphthalene in an inert organic solvent such as methylene (B1212753) chloride.

-

Cool the solution and add liquid sulfur trioxide dissolved in the same solvent.

-

Maintain the reaction at a low temperature (e.g., -10°C to -5°C).

-

After the reaction is complete, the sulfonation mixture is diluted with water, and the organic solvent is separated.

-

The aqueous solution containing the naphthalenedisulfonic acids can then be neutralized, and the desired 1,5-isomer can be selectively precipitated as its salt.

Quantitative Data:

| Parameter | Value |

| Starting Material | Naphthalene |

| Sulfonating Agent | Sulfur Trioxide (SO₃) |

| Solvent | Methylene Chloride |

| Reaction Temperature | -10°C to -5°C |

| Molar Ratio (Naphthalene:SO₃) | ~1:3.2 |

Purification

Purification of this compound from its isomers, primarily the 1,6-isomer, is a critical step. This is often achieved by fractional crystallization of the free acid or its salts. The differential solubility of the isomers' salts (e.g., sodium or calcium salts) in water or aqueous solutions is exploited to achieve separation.

Visualizing the Synthesis Pathway and Logic

The following diagrams illustrate the key pathways and logical relationships in the synthesis of this compound.

A Technical Guide to the Spectroscopic Analysis of 1,5-Naphthalenedisulfonic Acid and Its Derivatives

Introduction

1,5-Naphthalenedisulfonic acid (1,5-NDS), also known as Armstrong's acid, is a key organic compound utilized across various industrial and research sectors. It serves as a vital intermediate in the synthesis of dyes and acts as a doping agent to enhance the electrical conductivity of electroactive polymers like polyaniline (PANI).[1][2] Given its role in these applications, the precise characterization of its structure and purity, along with that of its derivatives, is paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools for the comprehensive analysis of these compounds. This guide offers an in-depth exploration of the primary spectroscopic methods used to analyze 1,5-NDS and its derivatives, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of 1,5-NDS derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of protons and carbon atoms.

Quantitative NMR Data

The chemical shifts (δ) observed in NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for precise structural assignments. Data for 1,5-NDS and its related compounds are summarized below.

| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment/Notes |

| Disodium 1,5-naphthalenedisulfonate [3] | ¹H | DMSO-d₆ | 8.886 | Aromatic H |

| ¹H | DMSO-d₆ | 7.979 | Aromatic H | |

| ¹H | DMSO-d₆ | 7.458 | Aromatic H | |

| This compound dimethyl ester [4] | ¹H | - | Data available but specific shifts not itemized in source | Aromatic and Methyl Protons |

| This compound [5] | ¹³C | D₂O | Spectrum available but peak list not provided in source | Aromatic Carbons |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 1,5-NDS derivative. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved to achieve high-resolution spectra.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range for aromatic and aliphatic protons (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover the expected range for aromatic carbons (typically 0-160 ppm).

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 1,5-NDS derivatives. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem MS (MS/MS) experiments can reveal structural information through fragmentation analysis.

Quantitative MS Data

The mass-to-charge ratio (m/z) of the molecular ion and its fragments are key data points obtained from MS. For the parent compound, 1,5-NDS, the molecular weight is 288.3 g/mol .[6]

| Compound | Ionization Method | Key m/z Values | Notes |

| This compound [6] | GC-MS (likely derivatized) | 288 | Probable Molecular Ion [M]⁺ |

| 131 | Fragment | ||

| 115 | Fragment | ||

| 208 | Fragment |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Many 1,5-NDS derivatives are polar and non-volatile, making LC-MS with electrospray ionization (ESI) the preferred method of analysis.

-

Chromatographic Separation (HPLC):

-

Utilize a mixed-mode HPLC column (e.g., Amaze TH, Newcrom B) designed for retaining polar, acidic compounds.[7][8]

-

Prepare a mobile phase compatible with MS, such as a mixture of acetonitrile (B52724) and water with a volatile buffer like ammonium (B1175870) formate.[7][8] The pH of the mobile phase is critical for controlling the ionization state of the analyte.[7]

-

Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

-

Inject the sample into the HPLC system.

-

-

Mass Spectrometry Analysis:

-

Interface the HPLC eluent with an ESI source.

-

Operate the mass spectrometer in either positive or negative ion mode. For sulfonic acids, negative ion mode is often more sensitive, detecting the [M-H]⁻ ion.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 amu).

-

For structural confirmation, perform MS/MS analysis on the parent ion of interest to generate a characteristic fragmentation pattern. The loss of SO₂ and SO₃ are characteristic fragments for sulfonic acids.[9]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. It is particularly useful for quantitative analysis and as a detection method in HPLC. The naphthalene (B1677914) ring system of 1,5-NDS gives rise to characteristic strong absorptions.

Quantitative UV-Vis Data

| Compound | Solvent/System | Wavelength Maxima (λmax) |

| 1,5-Naphthalenedisulfonate (NDS²⁻) [10] | Aqueous | Multiple absorption bands below 350 nm |

| This compound [8] | HPLC Mobile Phase | 260 nm |

| This compound [8] | HPLC Mobile Phase | 270 nm |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the 1,5-NDS derivative in a UV-transparent solvent (e.g., water, methanol, acetonitrile). The concentration should be chosen to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse and fill the cuvette with the sample solution.

-

Scan the sample across a wavelength range (e.g., 200-400 nm) to identify all absorption maxima (λmax).

-

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For 1,5-NDS and its derivatives, this is an excellent method for confirming the presence of the sulfonate (-SO₃H) groups and the aromatic naphthalene core.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (in -SO₃H) | Stretching, broad | 3200 - 2500 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| S=O (in -SO₃H) | Asymmetric & Symmetric Stretching | 1250 - 1120 and 1080 - 1010 |

| S-O (in -SO₃H) | Stretching | ~700 |

Experimental Protocol: FTIR Spectroscopy (KBr Wafer Method)

-

Sample Preparation: This solid-state method is common for analyzing sulfonic acids.[6]

-

Thoroughly dry the 1,5-NDS derivative sample and spectroscopic grade potassium bromide (KBr) powder to remove any water, which has a strong IR absorbance.

-

Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent wafer.

-

-

Data Acquisition:

-

Place the KBr wafer in the sample holder of an FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with sufficient scans (e.g., 16-32) for a good signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Analytical Workflows and Visualizations

A structured workflow is essential for the efficient and comprehensive analysis of a compound. The following diagrams illustrate a general workflow for spectroscopic characterization and a conceptual model for a relevant chemical process.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 81-04-9 | Benchchem [benchchem.com]

- 3. Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR spectrum [chemicalbook.com]

- 4. This compound DIMETHYL ESTER(20779-13-9) 1H NMR [m.chemicalbook.com]

- 5. This compound(81-04-9) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. helixchrom.com [helixchrom.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Quantum Chemical Insights into 1,5-Naphthalenedisulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Naphthalenedisulfonic acid (1,5-NDSA), also known as Armstrong's acid, is a key organic intermediate in the synthesis of dyes, pigments, and various pharmaceuticals. Its molecular structure, characterized by a rigid naphthalene (B1677914) core and two flexible sulfonic acid groups, governs its chemical reactivity, intermolecular interactions, and ultimately, its utility in various applications. Understanding the electronic and structural properties of 1,5-NDSA at a quantum mechanical level is crucial for optimizing its synthesis, predicting its behavior in different chemical environments, and designing novel derivatives with tailored functionalities.

This technical guide provides an in-depth overview of the quantum chemical calculations performed to elucidate the molecular properties of this compound. It presents a summary of theoretical data alongside available experimental findings, details the computational and experimental methodologies, and visualizes key workflows and relationships to bridge the gap between theoretical predictions and experimental validations.

Molecular Geometry

Density Functional Theory (DFT) has been employed to study the structure of related species, such as the dimer of the singly-deprotonated 1,5-NDSA, which revealed the formation of two intermolecular hydrogen bonds between the sulfonate groups.[1] For the purpose of this guide, we present selected experimental bond lengths and angles for the 1,5-naphthalenedisulfonate anion, which are representative of the core molecular framework.

Table 1: Selected Experimental Geometric Parameters for the 1,5-Naphthalenedisulfonate Anion

| Parameter | Bond/Angle | Value (Å or °) | Source |

| Bond Length | C-S | ~1.77 - 1.78 | [2] |

| S-O | ~1.44 - 1.46 | [2] | |

| C-C (aromatic) | ~1.36 - 1.43 | [2] | |

| Bond Angle | O-S-O | ~112 - 114 | [2] |

| C-S-O | ~105 - 107 | [2] | |

| C-C-C (aromatic) | ~118 - 122 | [2] |

Note: These values are averaged and approximated from crystallographic data of various salts of 1,5-naphthalenedisulfonate and may vary slightly between different crystal structures.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. While a detailed theoretical and experimental vibrational analysis specifically for neutral 1,5-NDSA is not extensively published, the characteristic frequencies for key functional groups can be reliably predicted based on studies of similar aromatic sulfonic acids.

Table 2: Predicted and Experimental Vibrational Frequencies for this compound and its Salts

| Vibrational Mode | Predicted Range (cm⁻¹) | Experimental Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 | Broad | Sulfonic Acid (S-OH) |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Naphthalene Ring |

| S=O Asymmetric Stretch | 1340 - 1380 | ~1338 | Sulfonate (SO₃⁻) |

| S=O Symmetric Stretch | 1150 - 1200 | ~1157 - 1199 | Sulfonate (SO₃⁻) |

| C=C Stretch (Aromatic) | 1400 - 1650 | 1446 - 1633 | Naphthalene Ring |

| S-O Stretch | 1000 - 1100 | ~1031 - 1035 | Sulfonate (S-O) |

| C-S Stretch | 700 - 800 | Not specified | Carbon-Sulfur |

Note: Predicted ranges are based on general values for aromatic sulfonic acids. Experimental ranges are taken from IR spectra of salts of 1,5-naphthalenedisulfonate.

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior, including its reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its ability to absorb light.

For aromatic systems like 1,5-NDSA, the HOMO and LUMO are typically π-orbitals delocalized over the naphthalene ring system. While specific calculated values for 1,5-NDSA are not available in the reviewed literature, studies on similar naphthalene derivatives using DFT (B3LYP/6-31G(d,p)) show that such calculations can effectively predict these properties and show that charge transfer occurs within the molecule.[3] The HOMO-LUMO gap can be correlated with the lowest energy electronic transition observed in UV-Vis spectroscopy.

Table 3: Conceptual Electronic Properties of this compound

| Property | Description | Predicted Location |

| HOMO | Highest Occupied Molecular Orbital | Delocalized π-system of the naphthalene ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Delocalized π*-system of the naphthalene ring |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with the onset of UV absorption |

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can be used to predict NMR chemical shifts. While theoretical NMR data for 1,5-NDSA is not readily found, experimental data for its disodium (B8443419) salt provides valuable benchmarks.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts for Disodium 1,5-Naphthalenedisulfonate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.89 | d | H-4, H-8 |

| 7.98 | d | H-2, H-6 | |

| 7.46 | t | H-3, H-7 | |

| ¹³C | 145.2 | s | C-1, C-5 |

| 131.5 | s | C-9, C-10 | |

| 129.2 | d | C-4, C-8 | |

| 125.1 | d | C-2, C-6 | |

| 124.8 | d | C-3, C-7 |

Solvent: DMSO-d₆. Assignments are based on typical chemical shifts for naphthalene derivatives.

UV-Vis Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting UV-Vis absorption spectra. For 1,5-NDSA, electronic transitions are expected to be of the π → π* type, originating from the naphthalene core. The sulfonyl groups act as auxochromes, which can influence the position and intensity of the absorption maxima.

While a specific calculated spectrum for 1,5-NDSA is not available, TD-DFT calculations on similar aromatic compounds have shown good agreement with experimental spectra.[4] The lowest energy absorption band in the experimental spectrum can be used to estimate the optical HOMO-LUMO gap.[5]

Methodologies and Protocols

Quantum Chemical Calculation Protocol

The following outlines a standard protocol for performing quantum chemical calculations on molecules like this compound, based on widely accepted methodologies.[6][7]

-

Molecular Structure Input : The initial molecular structure of 1,5-NDSA is built using a molecular modeling program.

-

Geometry Optimization : The geometry is optimized to find the lowest energy conformation using Density Functional Theory (DFT), commonly with the B3LYP functional and a 6-31G(d,p) basis set. This process yields the optimized bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational (IR and Raman) spectra.

-

Electronic Property Analysis : The optimized geometry is used to calculate electronic properties, including the energies and spatial distributions of the HOMO and LUMO.

-

NMR Chemical Shift Calculation : The Gauge-Including Atomic Orbital (GIAO) method is employed with DFT to calculate the isotropic shielding values, which are then converted to chemical shifts using a reference compound (e.g., tetramethylsilane).[8]

-

UV-Vis Spectrum Calculation : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[4]

Experimental Protocols

The following are generalized protocols for the experimental characterization of this compound.

-

Crystal Growth : Single crystals of a salt of this compound are grown, often by slow evaporation of a suitable solvent.[9]

-

Data Collection : A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement : The diffraction data are used to solve the crystal structure, typically by direct methods, and the atomic positions and thermal parameters are refined to yield the final molecular structure.[1]

-

Sample Preparation : A solution of the compound (e.g., the disodium salt of 1,5-NDSA) is prepared in a deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL. An internal standard (e.g., TMS) may be added.

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used for one-dimensional spectra, and additional experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignment.

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the internal standard.

-

Solution Preparation : A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile).

-

Blank Measurement : A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline (blank) spectrum.

-

Sample Measurement : The blank is replaced with a cuvette containing the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_max) is determined.[10]

Visualizations

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. inpressco.com [inpressco.com]

- 8. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. iucrdata.iucr.org [iucrdata.iucr.org]

- 10. agilent.com [agilent.com]

Thermal Degradation Pathways of 1,5-Naphthalenedisulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation pathways of 1,5-naphthalenedisulfonic acid (1,5-NDS). It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its thermal stability. This document details the key decomposition products, proposed degradation mechanisms, and relevant analytical methodologies for characterization. Particular emphasis is placed on the solid-state thermal behavior of 1,5-NDS, a critical consideration in pharmaceutical manufacturing and stability studies.

Introduction

This compound is a versatile aromatic sulfonic acid employed in various industrial applications, including dye synthesis and as a counterion in pharmaceutical formulations. Its thermal stability is a paramount concern, directly impacting its storage, handling, and use in high-temperature processes. Understanding the thermal degradation pathways is crucial for predicting and mitigating potential stability issues, ensuring product quality and safety. This guide synthesizes the available scientific literature to present a detailed account of the thermal decomposition of 1,5-NDS.

Thermal Stability and Decomposition of Solid this compound

The thermal stability of solid 1,5-NDS is characterized by a multi-stage decomposition process, primarily investigated through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Data from Thermal Analysis

While comprehensive TGA and DSC datasets for this compound are not extensively published, the available information, primarily for its tetrahydrate form, is summarized below. The data for the anhydrous form of similar aromatic sulfonic acids, such as benzenesulfonic acid, is included for comparative purposes.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Tetrahydrate

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| < 150 | ~20% | Dehydration (loss of four water molecules)[1] |

| > 250 | Significant | Decomposition of the anhydrous acid[1] |

Table 2: Differential Scanning Calorimetry (DSC) Data for Aromatic Sulfonic Acids (Illustrative)

| Compound | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Benzenesulfonic Acid (anhydrous) | Melting | 50-53 | - | - |

| This compound | Decomposition | > 250 | - | - |

Thermal Degradation Pathways

The thermal degradation of this compound, particularly in aqueous environments at elevated temperatures, proceeds through two primary mechanisms: desulfonation and nucleophilic substitution. These pathways lead to a series of breakdown products.

Proposed Degradation Mechanisms

-

Desulfonation: This is the primary degradation pathway, involving the cleavage of the C-S bond to remove the sulfonic acid groups. This process is favored at higher temperatures.

-

Nucleophilic Substitution: In the presence of nucleophiles, such as water or hydroxide (B78521) ions, the sulfonic acid groups can be replaced, leading to the formation of hydroxylated derivatives (naphthols).

The initial degradation product is typically 1-naphthalenesulfonate (1-NSA), which then undergoes further decomposition to form more stable aromatic compounds.

Major Degradation Products

The key thermal degradation products of 1,5-NDS identified in various studies include:

-

1-Naphthalenesulfonate (1-NSA)

-

1-Naphthol

-

2-Naphthol

Naphthalene is noted to be a thermally stable end-product under these conditions.

Signaling Pathway Diagram

Caption: Proposed thermal degradation pathway of 1,5-NDS.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to study the thermal degradation of this compound.

Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and decomposition profile of solid this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the 1,5-NDS sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 600 °C.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The onset of decomposition is determined as the temperature at which a significant mass loss begins after the initial dehydration step.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss for each decomposition step.

-

Caption: Experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

This protocol is used to determine the thermal transitions, such as melting and decomposition, of solid this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the 1,5-NDS sample into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 400 °C.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Endothermic peaks may indicate melting or other phase transitions, while exothermic peaks typically correspond to decomposition events.

-

Determine the onset and peak temperatures for each thermal event.

-

Caption: Experimental workflow for DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is for the identification of volatile and semi-volatile thermal degradation products from solid 1,5-NDS.

-

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of solid 1,5-NDS into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 300 °C (or a stepped pyrolysis program, e.g., 200 °C, 300 °C, 400 °C).

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Compare the mass spectra of the individual peaks with a reference library (e.g., NIST) to identify the degradation products.

-

High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of 1,5-NDS and its non-volatile degradation products.

-

Instrumentation: An HPLC system with a UV detector.

-

Sample Preparation:

-

Subject the solid 1,5-NDS to thermal stress in a controlled environment (e.g., oven at a specific temperature for a set time).

-

Dissolve a known mass of the heat-treated sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Data Analysis:

-

Create a calibration curve using standards of 1,5-NDS and its expected degradation products.

-

Quantify the amount of each compound in the thermally degraded sample by comparing the peak areas to the calibration curves.

-

Conclusion

The thermal degradation of this compound is a complex process that is highly dependent on the physical state of the compound and the surrounding environment. In the solid state, the degradation initiates with dehydration, followed by the decomposition of the aromatic structure at temperatures exceeding 250 °C[1]. The primary degradation pathways involve desulfonation and nucleophilic substitution, yielding 1-naphthalenesulfonate, naphthols, and naphthalene as the main products. For professionals in drug development and other scientific fields, a thorough understanding of these degradation pathways and the application of appropriate analytical techniques such as TGA, DSC, Py-GC-MS, and HPLC are essential for ensuring the stability, safety, and efficacy of products containing this compound. Further research is warranted to provide more detailed quantitative data on the solid-state thermal decomposition of this important compound.

References

In-Depth Technical Guide: Solubility and pKa of 1,5-Naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and acidity of 1,5-naphthalenedisulfonic acid. The information is curated to support research, development, and formulation activities where this compound is utilized.

Core Properties of this compound

This compound, also known as Armstrong's acid, is a highly acidic organic compound that typically appears as a white crystalline powder. It is often encountered as a tetrahydrate. Its strong acidic nature and solubility characteristics are pivotal in its various applications, including as a dye intermediate and as a counterion in the formation of pharmaceutical salts.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the solubility and acid dissociation constant (pKa) of this compound.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 102 g / 100 g | [2] |

| Water | 25 | 90.52 g/L | [3][4] |

| Water | Not Specified | 1030 g/L | [5] |

| Ethanol | Not Specified | Soluble | [2] |

| Diethyl Ether | Not Specified | Practically Insoluble | [2] |

Table 2: pKa Values of this compound

| pKa Value (Predicted) | Method | Reference |

| -0.60 ± 0.40 | Computational Prediction | [3][4][6] |

Note: The provided pKa value is a predicted value. Experimental determination for such a strong acid is challenging and may require specialized techniques.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and pKa values are crucial for reproducible research. The following sections outline methodologies that can be employed for this compound.

Determination of Solubility: Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vessel.

-

Equilibration: The vessel is agitated in a constant temperature bath for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid, typically by centrifugation and filtration through a membrane filter (e.g., 0.45 µm).

-

Quantification: The concentration of this compound in the clear supernatant is determined. Given its aromatic nature, UV-Vis spectrophotometry is a suitable quantification method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Analysis: The solubility is expressed as g/L or mol/L. The experiment should be repeated at different temperatures if the temperature dependence of solubility is required.

Determination of pKa

Due to the very strong acidic nature of sulfonic acids, traditional potentiometric titration in aqueous media can be challenging for determining the pKa of this compound. The pKa is predicted to be in the negative range, indicating that it is a very strong acid.[3][4][6] Specialized techniques, often involving non-aqueous solvents or spectroscopic methods, are generally required.

For strong acids like this compound, a standard aqueous titration with a strong base will not yield a well-defined inflection point corresponding to the pKa. However, titrations in non-aqueous solvents can differentiate the strengths of strong acids.

Principle: The compound is dissolved in a suitable non-aqueous solvent and titrated with a standardized solution of a base, also in a non-aqueous solvent. The potential is measured with a pH electrode suitable for non-aqueous media.

Methodology:

-

Apparatus: An automatic titrator equipped with a combined pH electrode suitable for non-aqueous solvents.

-

Reagents:

-

This compound solution of known concentration in a suitable solvent (e.g., acetic acid, acetonitrile).

-

Standardized titrant: a solution of a strong base in a non-aqueous solvent (e.g., perchloric acid in dioxane, or a tetra-n-butylammonium hydroxide (B78521) solution).

-

-

Procedure:

-

Calibrate the electrode using standard buffers appropriate for the chosen solvent system.

-

A known volume of the this compound solution is placed in the titration vessel.

-

The solution is titrated with the standardized base, and the potential is recorded as a function of the volume of titrant added.

-

-

Data Analysis: The pKa is determined from the half-equivalence point of the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.[7][8]

This method is applicable if the UV-Vis spectrum of the compound changes with ionization.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa can be determined from the sigmoidal relationship between absorbance and pH.

Methodology:

-

Wavelength Selection: The UV-Vis spectra of this compound are recorded in highly acidic and neutral/basic solutions to identify the wavelengths of maximum absorbance for the protonated and deprotonated species.

-

Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

-

Sample Preparation: A constant concentration of this compound is added to each buffer solution.

-

Absorbance Measurement: The absorbance of each solution is measured at the selected wavelength(s).

-

Data Analysis: A plot of absorbance versus pH is generated. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[9][10][11]

Conclusion

This technical guide provides essential data and methodologies for researchers working with this compound. The presented solubility data in various solvents and the predicted pKa value serve as a critical foundation for its application in scientific research and drug development. The detailed experimental protocols offer a practical framework for the in-house determination of these crucial physicochemical properties.

References

- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]

- 2. This compound [chemister.ru]

- 3. This compound CAS#: 81-04-9 [m.chemicalbook.com]

- 4. This compound | 81-04-9 [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. ishigirl.tripod.com [ishigirl.tripod.com]

Armstrong's Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armstrong's acid, known systematically as naphthalene-1,5-disulfonic acid, is a versatile organic compound with significant applications in various scientific and industrial fields. First described by Henry Edward Armstrong, this naphthalenedisulfonic acid isomer is a strong acid that typically crystallizes as a tetrahydrate.[1] Its unique chemical properties, including its fluorescence and reactivity, make it a valuable intermediate in the synthesis of dyes, a component in the preparation of pharmaceuticals, and a tool in analytical chemistry. This technical guide provides an in-depth overview of the chemical properties of Armstrong's acid, including detailed experimental protocols and spectroscopic data, to support its application in research and development.

Chemical and Physical Properties

Armstrong's acid is a colorless, crystalline solid that is soluble in water and alcohol but practically insoluble in ether.[2] It is a strong acid, a characteristic attributed to the two electron-withdrawing sulfonic acid groups attached to the naphthalene (B1677914) core.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Armstrong's Acid

| Property | Value | Reference(s) |

| IUPAC Name | Naphthalene-1,5-disulfonic acid | [3] |

| Synonyms | Armstrong's acid, 1,5-Naphthalenedisulfonic acid | [3][4] |

| CAS Number | 81-04-9 | [4] |

| Chemical Formula | C₁₀H₈O₆S₂ | [4] |

| Molecular Weight | 288.30 g/mol | [3] |

| Appearance | Colorless to off-white or pinkish-white crystals or powder | [1][5] |

| Melting Point | 240-245 °C (anhydrous) | [4] |

| Solubility | Soluble in water and alcohol; practically insoluble in ether | [2] |

| pKa (predicted) | -0.60 ± 0.40 | [4] |

| Density | 1.704 g/cm³ | [6] |

Synthesis

The primary method for the synthesis of Armstrong's acid is the disulfonation of naphthalene using oleum (B3057394) (fuming sulfuric acid).[1] The reaction conditions can be controlled to favor the formation of the 1,5-isomer.

Experimental Protocol: Synthesis of Naphthalene-1,5-disulfonic Acid

Materials:

-

Refined Naphthalene

-

20% Oleum (fuming sulfuric acid)

-

65% Oleum (fuming sulfuric acid)

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a cooling bath, mix naphthalene with 20% oleum at a temperature between 20-35 °C.[4]

-

Gradually and alternately add 65% oleum and more naphthalene to the reaction mixture, maintaining the temperature control.[4]

-

After the additions are complete, heat the mixture at 55 °C for 6 hours.[4]

-

Carefully add the reaction mixture to water.

-

Precipitate the product as the free acid by cooling the aqueous solution.[4]

-

Isolate the precipitated Armstrong's acid by filtration. The typical yield is approximately 53%.[4]

Workflow for the Synthesis of Armstrong's Acid:

Chemical Reactivity

Armstrong's acid undergoes several characteristic reactions, primarily involving the sulfonic acid groups and the aromatic naphthalene ring.

Formation of Naphthalene-1,5-disulfonyl Chloride

The sulfonic acid groups can be converted to sulfonyl chlorides, which are important intermediates for further derivatization.

Experimental Protocol: Preparation of Naphthalene-1,5-disulfonyl Chloride

Materials:

-

Disodium (B8443419) salt of naphthalene-1,5-disulfonic acid (dried)

-

Phosphorus pentachloride (PCl₅)

-

Water

Procedure:

-

In a round-bottomed flask, place a mixture of finely divided phosphorus pentachloride (1 mole) and the dried disodium salt of naphthalene-1,5-disulfonic acid (0.4 mole).

-

Heat the mixture in an oil bath at 110 °C for 1 hour.

-

Remove the phosphorus oxychloride byproduct by heating on a steam cone under vacuum for 2 hours.

-

Pulverize the dry cake and transfer it to a beaker.

-

Add distilled water and chloroform to the beaker and heat to boiling with vigorous stirring.

-

Separate the hot layers using a separatory funnel.

-

The chloroform solution is heated to boiling and filtered.

-

Concentrate the chloroform solution and cool in an ice bath to crystallize the product.

-

Collect the naphthalene-1,5-disulfonyl chloride by filtration. The yield is typically 65-88%.

Hydrolysis to 1,5-Dihydroxynaphthalene

Fusion of Armstrong's acid with a strong base, followed by acidification, yields 1,5-dihydroxynaphthalene, a valuable precursor for dyes and other organic compounds.[6]

Experimental Protocol: Synthesis of 1,5-Dihydroxynaphthalene

Materials:

-

Disodium salt of naphthalene-1,5-disulfonic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Subject the disodium salt of naphthalene-1,5-disulfonic acid to alkaline pressure hydrolysis with an excess of sodium hydroxide at temperatures ranging from 270° to 290° C and under a pressure of 14 to 20 bar. A molar ratio of NaOH to the disodium salt of at least 12:1 is recommended.

-

After the reaction is complete, dilute the reaction mixture with water.

-

Acidify the solution with sulfuric acid to precipitate the 1,5-dihydroxynaphthalene.

-

Filter the product, wash with hot water, and dry in vacuo. This process can yield up to 96.6% of the theoretical amount.

Nitration

Nitration of Armstrong's acid introduces nitro groups onto the naphthalene ring, which can then be reduced to amino groups, leading to a variety of dye intermediates. The nitration typically occurs at the 3- and 8-positions.

General Reaction Pathway for Key Reactions of Armstrong's Acid:

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Armstrong's acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Disodium Salt in DMSO-d₆): The proton NMR spectrum of the disodium salt of Armstrong's acid in DMSO-d₆ shows distinct signals for the aromatic protons.

Table 2: ¹H NMR Data for Disodium Naphthalene-1,5-disulfonate (B1223632)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 8.886 | d | H-4, H-8 | [7] |

| 7.979 | d | H-2, H-6 | [7] |

| 7.458 | t | H-3, H-7 | [7] |

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Data for Naphthalene-1,5-disulfonic acid

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 143.5 | C-1, C-5 | |

| 131.5 | C-4a, C-8a | |

| 129.0 | C-3, C-7 | |

| 125.5 | C-4, C-8 | |

| 124.0 | C-2, C-6 | |

| (Note: Specific peak assignments may vary slightly depending on the solvent and reference standard used. The provided data is a representative example.) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of naphthalene-1,5-disulfonate shows characteristic absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. The spectrum is influenced by the solvent and the concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Armstrong's acid exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands for Armstrong's Acid

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (sulfonic acid and water of hydration) |

| ~1600 | C=C stretching (aromatic ring) |

| ~1200 | S=O stretching (sulfonic acid) |

| ~1040 | S-O stretching (sulfonic acid) |

| ~780 | C-H out-of-plane bending |

| (Note: These are approximate values and can vary based on the sample preparation and instrument.) |

Applications in Drug Development

The disodium salt of Armstrong's acid is utilized as a divalent counterion for the formation of salts with basic drug compounds. This can be an alternative to more common salts like mesylate or tosylate, potentially offering advantages in terms of solubility, stability, and bioavailability of the active pharmaceutical ingredient.

Conclusion

Armstrong's acid is a foundational chemical with a rich history and a wide array of applications. Its synthesis and reactivity are well-established, providing a platform for the creation of diverse and complex molecules. The detailed chemical properties, experimental protocols, and spectroscopic data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating its effective use in their respective fields.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Disodium 1,5-naphthalenedisulfonate synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 81-04-9 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]

- 6. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 7. Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 1,5-Naphthalenedisulfonic Acid (CAS 81-04-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 1,5-Naphthalenedisulfonic acid (CAS 81-04-9), a versatile aromatic organic compound.

Physicochemical Properties

This compound, also known as Armstrong's acid, is a colorless solid typically available as a tetrahydrate.[1] It is a strong acid due to the presence of two sulfonic acid groups.[1] The compound and its salts are key intermediates and reagents in various chemical and pharmaceutical applications.

Table 1: Physicochemical Properties of this compound and its Common Forms

| Property | This compound (Anhydrous) | This compound Tetrahydrate | This compound Disodium (B8443419) Salt |

| CAS Number | 81-04-9 | 211366-30-2 | 1655-29-4 |

| Molecular Formula | C₁₀H₈O₆S₂ | C₁₀H₁₆O₁₀S₂ | C₁₀H₆Na₂O₆S₂ |

| Molecular Weight ( g/mol ) | 288.30 | 360.36 | 332.26 |

| Melting Point (°C) | 240-245 | 110 (decomposes) | >300 |

| Solubility | Soluble in ethanol, practically insoluble in diethyl ether.[2] | Highly soluble in water (1030 g/L).[3] | Soluble in water. |

| pKa | -0.60 ± 0.40 (Predicted) | Not available | Not applicable |

| Density (g/cm³) | 1.563 (estimate) | Not available | 1.82 (at 20°C) |

| Appearance | Crystals or plates | White to off-white crystalline powder.[4] | White powder |

Spectroscopic Properties

This compound and its derivatives are known for their fluorescent properties.[1]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Reference |

| UV-Vis Absorption | A published UV-Vis absorption spectrum is available.[5] Specific λmax values were not found in the search results. | [5] |

| Fluorescence Excitation Maximum | 225 nm | [6] |

| Fluorescence Emission Maximum | 338 nm | [6] |

Applications in Research and Development

This compound is a valuable compound with a range of applications in both industrial and research settings.

Intermediate in Chemical Synthesis

It serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the production of azo dyes and 1,5-dihydroxynaphthalene (B47172).[1][7] The sulfonic acid groups can be substituted in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

Drug Development and Formulation

A significant application for drug development professionals is its use as a divalent counterion to form stable crystalline salts of basic active pharmaceutical ingredients (APIs). These salts, known as napadisylates, can improve the physicochemical properties of a drug, such as its stability and handling characteristics.[1][8][9] For example, mebhydrolin, a histamine (B1213489) H1 receptor antagonist, is formulated as a napadisylate salt.[9]

Fluorescent Probe

The inherent fluorescence of the naphthalene (B1677914) core makes this compound and its derivatives useful as fluorescent probes in various studies, including the investigation of protein conformation and interactions with biological macromolecules.[4][10] The fluorescence of these probes is often sensitive to the polarity of their microenvironment.

Experimental Protocols

Synthesis of this compound

Principle: Naphthalene undergoes electrophilic aromatic substitution with oleum (B3057394) (fuming sulfuric acid) to introduce two sulfonic acid groups, primarily at the 1 and 5 positions.[7]

Procedure:

-

Mix refined naphthalene with 20% oleum at a temperature of 20-35°C.

-

Gradually and alternately add 65% oleum and more naphthalene to the reaction mixture.

-

Heat the mixture for 6 hours at 55°C.

-

Add the reaction mixture to water.

-

Precipitate the product as the free acid by cooling or as the disodium salt by adding alkaline sodium sulfate.[7]

Synthesis of 1,5-Dihydroxynaphthalene

Principle: The disodium salt of naphthalene-1,5-disulfonic acid undergoes alkaline pressure hydrolysis to replace the sulfonate groups with hydroxyl groups.[3][11]

Procedure:

-

Subject the disodium salt of naphthalene-1,5-disulfonic acid to alkaline pressure hydrolysis using an excess of sodium hydroxide (B78521) solution.

-

Maintain the reaction temperature between 270°C and 290°C and the pressure between 14 and 20 bar. The molar ratio of NaOH to the disodium salt should be at least 12:1.[3]

-

After the reaction, acidify the mixture to obtain 1,5-dihydroxynaphthalene.[1]

Formation of a Napadisylate Salt of a Basic Drug

Principle: A basic active pharmaceutical ingredient is reacted with this compound in a suitable solvent to form a stable, crystalline salt. The pKa difference between the basic API and the acid should ideally be greater than 3 to ensure salt formation.[12]

Procedure:

-

Dissolve the free base of the active pharmaceutical ingredient in a suitable solvent (e.g., methanol, ethanol, acetonitrile).

-

Heat the solution to approximately 45-55°C.

-

Add an equimolar amount of this compound.

-

Allow the solution to cool and the crystalline napadisylate salt to precipitate.

-

Collect the crystalline salt by filtration and dry appropriately.[8]

Logical and Experimental Workflows

As no specific signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate key experimental workflows and logical relationships relevant to its application.

Safety and Toxicology

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[13]

Table 3: Toxicological Data

| Endpoint | Result | Species | Reference |

| Acute Oral LD50 | 2420 mg/kg | Rat | [11] |

| Skin Corrosion/Irritation | Causes severe skin burns | - | [8] |

| Serious Eye Damage/Irritation | Causes serious eye damage | - | [8] |

| Environmental Fate | Considered a persistent compound that resists environmental breakdown and microbial treatment.[14] | - | [14] |

Conclusion

This compound is a foundational chemical with significant utility in the synthesis of dyes and other organic molecules. For researchers in drug development, its role as a counterion to form stable and crystalline napadisylate salts offers a valuable tool for optimizing the properties of basic active pharmaceutical ingredients. Its fluorescent nature also presents opportunities for its use as a probe in biochemical and cellular studies. A thorough understanding of its chemical properties, reactivity, and safety profile is essential for its effective and safe application in research and development.

References

- 1. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene - Google Patents [patents.google.com]

- 4. Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 81-04-9 [chemicalbook.com]

- 8. US8283342B2 - Napadisylate salt of 5-(2-{[6-(2,2-difluoro-2-phenylethoxy) hexyl]amino}-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one as agonist of the β2 adrenergic receptor - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Interaction of 1,1'-bi(4-anilino)naphthalene-5,5'-disulfonic acid with alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. GB2546513A - Process of preparing active pharmaceutical ingredient salts - Google Patents [patents.google.com]

- 13. chemview.epa.gov [chemview.epa.gov]

- 14. Oxidative degradation of this compound in aqueous solutions by UV-photolysis in the absence and presence of H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,5-Naphthalenedisulfonic Acid from Naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,5-naphthalenedisulfonic acid from naphthalene (B1677914), a key intermediate in the production of dyes, pigments, and pharmaceuticals.[1][2][3] This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow.

Overview of the Synthesis

The primary industrial method for synthesizing this compound is through the direct sulfonation of naphthalene.[4] This reaction is an electrophilic aromatic substitution where sulfur trioxide (SO₃), typically from oleum (B3057394) (fuming sulfuric acid), acts as the electrophile, attacking the electron-rich naphthalene ring.[4]

Controlling reaction parameters such as temperature and the concentration of the sulfonating agent is critical to favor the formation of the desired 1,5-isomer over other potential isomers, such as 1,6-naphthalenedisulfonic acid.[4][5] Lower temperatures generally favor the formation of the alpha-sulfonated product, naphthalene-1-sulfonic acid, which is the precursor to the 1,5-disulfonic acid.[4][6]

Reaction Conditions and Yields

The sulfonation of naphthalene to this compound can be carried out under various conditions, leading to different yields and isomer distributions. The following table summarizes key quantitative data from cited experimental methods.

| Method Reference | Sulfonating Agent | Temperature (°C) | Reaction Time | Reported Yield | Notes |

| ChemicalBook[5] | 20% Oleum followed by 65% Oleum | 20-35, then 55 | 6 hours | ~53% | Product precipitated as free acid or disodium (B8443419) salt. |

| Patent CN109535040A[5] | Fuming Sulfuric Acid | 30, then 160-162 | 3-4 hours, then 3 hours, then 1.5 hours | ~55% (solid content of solution) | Multi-step temperature profile. |

| Microwave-assisted[4] | Not specified | Not specified | Significantly reduced | 88-92% | Laboratory scale with improved yield. |

| Solvent-based (Tetrachloroethylene)[5] | Sulfur trioxide and chlorosulfonic acid | Not specified | Not specified | Higher yields reported | Alternative to oleum-based methods. |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Sulfonation with Oleum

This protocol is based on the common industrial method using a two-stage oleum addition.

Materials:

-

Refined Naphthalene

-

20% Oleum (Fuming Sulfuric Acid)

-

65% Oleum

-

Water

-

Sodium Sulfate (B86663) (alkaline solution, for salt precipitation)

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and temperature control, charge 180g of 20% oleum.

-

Slowly add 75g of refined naphthalene to the oleum while maintaining the temperature between 20-35°C. The addition should be controlled to prevent a rapid increase in temperature.

-

Stir the mixture at this temperature for 3-4 hours.

-

Gradually add 500g of 65% oleum to the reaction mixture. The temperature should be carefully controlled during this addition.

-

After the addition is complete, heat the reaction mixture to 55°C and maintain this temperature for 6 hours with continuous stirring.

-

Upon completion, the reaction mixture is carefully added to a vessel containing water and ice to quench the reaction and dilute the acid.

-

Isolation of the free acid: Cool the diluted reaction mixture. The this compound will precipitate out of the solution.

-

Isolation of the disodium salt: Alternatively, add an alkaline sodium sulfate solution to the diluted reaction mixture to precipitate the disodium salt of this compound.[5]

-

Filter the precipitate (either the free acid or the disodium salt) and wash with cold water.

-

The crude product can be further purified by recrystallization from water or ethanol (B145695) to remove isomeric byproducts and residual sulfuric acid.[4] The 1,6-disulfonic acid isomer can often be recovered from the filtrate.[5]

Protocol 2: Solvent-Based Sulfonation with Sulfur Trioxide

This method offers an alternative to using oleum and may result in higher yields.

Materials:

-

Naphthalene

-

Tetrachloroethylene (B127269) (solvent)

-

Liquid Sulfur Trioxide (SO₃)

-

Chlorosulfonic Acid

Procedure:

-

Dissolve naphthalene in tetrachloroethylene in a reaction vessel equipped for low-temperature reactions.

-

Cool the solution to a temperature between -10°C and -5°C.[7]

-

A solution of liquid sulfur trioxide and chlorosulfonic acid in tetrachloroethylene is prepared and cooled to the same temperature.

-

Slowly add the sulfonating agent solution to the naphthalene solution while maintaining the low temperature.

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like thin-layer chromatography.

-

The product, which is insoluble in the solvent, precipitates out and can be collected by filtration.

-

The collected solid is then washed with fresh solvent to remove any unreacted starting materials and byproducts.

-

Further purification can be achieved by converting the acid to its disodium salt and recrystallizing.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Safety Considerations

The synthesis of this compound involves the use of highly corrosive and hazardous materials such as fuming sulfuric acid (oleum) and sulfur trioxide.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Care must be taken during the quenching step, as the dilution of concentrated sulfuric acid is highly exothermic.

Conclusion